4-Bromo-2-(methylsulfanyl)benzaldehyde

Description

The exact mass of the compound 4-Bromo-2-(methylsulfanyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-(methylsulfanyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(methylsulfanyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXIWZNICPQRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731341 | |

| Record name | 4-Bromo-2-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918350-11-5 | |

| Record name | 4-Bromo-2-(methylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(methylsulfanyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

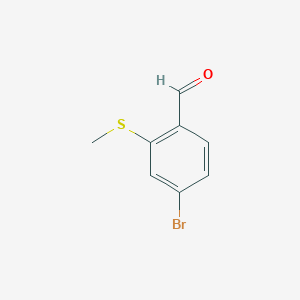

4-Bromo-2-(methylthio)benzaldehyde chemical structure and formula

An In-Depth Technical Guide to 4-Bromo-2-(methylthio)benzaldehyde: Structure, Synthesis, and Applications

Executive Summary

4-Bromo-2-(methylthio)benzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile intermediate in modern organic synthesis. Characterized by the presence of three distinct functional groups—an aldehyde, an aryl bromide, and a methylthio ether—this molecule offers multiple, orthogonally reactive sites. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, an analysis of its chemical reactivity, and its applications, particularly in the realms of pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a strategic building block in the synthesis of complex molecular architectures.

Chemical Structure and Core Properties

4-Bromo-2-(methylthio)benzaldehyde is an organic compound featuring a benzaldehyde core with a bromine atom and a methylthio group attached to the aromatic ring.[1] The strategic placement of these groups dictates its unique reactivity and utility in multi-step synthesis.

2.1 Molecular Formula and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 918350-11-5 | [1][2] |

| Molecular Formula | C₈H₇BrOS | [1][2][3] |

| Molecular Weight | 231.11 g/mol | [2][3] |

| Appearance | Solid or colorless to pale yellow liquid | [1] |

| Purity | ≥95-98% (Commercially available) | [1][2] |

| Solubility | Soluble in common organic solvents; moderate water solubility | [1] |

| Synonyms | 4-bromo-2-(methylsulfanyl)benzaldehyde | [1][3] |

2.2 Structural Visualization

The chemical structure, with IUPAC numbering, is depicted below. The aldehyde group is at position 1, the methylthio group at position 2, and the bromine atom at position 4.

Caption: Chemical structure of 4-Bromo-2-(methylthio)benzaldehyde.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, the most efficient and industrially scalable approach relies on a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the availability of a suitable precursor where a leaving group at the 2-position is activated by the electron-withdrawing aldehyde functionality.

3.1 Causality of Synthetic Route Selection

The chosen precursor is 4-Bromo-2-fluorobenzaldehyde . The rationale is twofold:

-

Activation: The potent electron-withdrawing effect of the aldehyde group (CHO) at position 1, and to a lesser extent the bromine at position 4, activates the aromatic ring for nucleophilic attack.

-

Leaving Group Aptitude: Fluorine is an excellent leaving group in S

NAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic.

The nucleophile, sodium thiomethoxide (NaSMe), is a potent sulfur nucleophile that readily displaces the fluoride ion. This reaction pathway is favored over alternatives due to its high selectivity and typically high yields under relatively mild conditions. The mechanism proceeds via a resonance-stabilized Meisenheimer complex intermediate.

3.2 Detailed Experimental Protocol

This protocol is a self-validating system based on established SNAr methodologies for similar substrates.[4][5]

Objective: To synthesize 4-Bromo-2-(methylthio)benzaldehyde from 4-Bromo-2-fluorobenzaldehyde.

Materials:

-

4-Bromo-2-fluorobenzaldehyde (1.0 eq)

-

Sodium thiomethoxide (1.1-1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite®)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Bromo-2-fluorobenzaldehyde (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to dissolve the starting material.

-

Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the nucleophile.

-

Nucleophile Addition: Add sodium thiomethoxide (1.1-1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water (10x the volume of DMF).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x). The bicarbonate wash removes any acidic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and wash the pad with a small amount of ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 4-Bromo-2-(methylthio)benzaldehyde.

3.3 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-bromo-2-(methylthio)benzaldehyde.

Chemical Reactivity and Synthetic Utility

The power of 4-Bromo-2-(methylthio)benzaldehyde as a synthetic intermediate lies in the differential reactivity of its functional groups, which allows for selective, stepwise modifications.

-

Aldehyde Group: This site is a classic electrophilic center. It readily undergoes nucleophilic additions (e.g., Grignard, organolithium reagents), condensation reactions to form imines or Schiff bases, Wittig-type olefination, and can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.[6][7]

-

Aryl Bromide: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions.[7] This enables the introduction of a vast array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, via reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.

-

Methylthio Group: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. These higher oxidation states significantly alter the electronic properties of the molecule and can be used as directing groups or in further transformations.

This orthogonal reactivity makes it an invaluable scaffold for building molecular complexity in a controlled manner.

Caption: Key reactivity pathways of 4-bromo-2-(methylthio)benzaldehyde.

Applications in Drug Discovery and Materials Science

As a versatile building block, 4-Bromo-2-(methylthio)benzaldehyde is not typically an end-product but a crucial starting point for synthesizing high-value target molecules.

-

Medicinal Chemistry: The scaffold is used to generate libraries of novel compounds for biological screening. For instance, derivatives of similar benzaldehydes are explored for their potential as enzyme inhibitors, receptor antagonists, or antibacterial agents.[8][9] The ability to modify all three positions allows for fine-tuning of a molecule's steric and electronic properties to optimize its Structure-Activity Relationship (SAR).

-

Agrochemicals: It serves as an intermediate in the synthesis of complex pesticides and herbicides.[1]

-

Materials Science: The molecule can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors, by leveraging cross-coupling reactions at the bromide position.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications.

- CymitQuimica. (n.d.). CAS 918350-11-5: Benzaldehyde, 4-bromo-2-(methylthio)-.

- Boroncore. (n.d.). 918350-11-5 | 4-Bromo-2-(methylthio)benzaldehyde.

- ChemicalBook. (n.d.). 4-BROMO-2-FLUOROBENZALDEHYDE DIMETHYL ACETAL synthesis.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-(methylthio)benzaldehyde.

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- ChemicalBook. (n.d.). 2-Bromo-4-fluorobenzaldehyde synthesis.

- AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier.

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

- Benchchem. (2025). The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide.

- Cassels, B. L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim., 35, 313-316.

- Guidechem. (2023, September 24). How to Prepare 4-(Methylthio)benzaldehyde?

- Rhodium Chemistry Archive. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes.

- Aziz, M., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Scientific Reports.

- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

- 1. CAS 918350-11-5: Benzaldehyde, 4-bromo-2-(methylthio)- [cymitquimica.com]

- 2. 918350-11-5 | 4-Bromo-2-(methylthio)benzaldehyde | Boroncore [boroncore.com]

- 3. 4-Bromo-2-(methylthio)benzaldehyde [sigmaaldrich.com]

- 4. designer-drug.com [designer-drug.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. adpharmachem.com [adpharmachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Solubility of 4-Bromo-2-(methylsulfanyl)benzaldehyde in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-Bromo-2-(methylsulfanyl)benzaldehyde

Executive Summary & Chemical Identity

This technical guide provides a comprehensive analysis of the solubility profile of 4-Bromo-2-(methylsulfanyl)benzaldehyde (also known as 4-Bromo-2-(methylthio)benzaldehyde). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals (e.g., via Suzuki couplings or condensation reactions), understanding its solvation thermodynamics is essential for maximizing yield and purity.

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2][3] It integrates Structure-Property Relationships (SPR) with practical solvent selection protocols, ensuring researchers can make evidence-based decisions for reaction media, recrystallization, and chromatography.

Structural Determinants of Solubility

The solubility behavior of this molecule is governed by three competing structural motifs:

-

The Aldehyde (-CHO): A polar, electrophilic handle that accepts hydrogen bonds (H-bond acceptor) but cannot donate them. It imparts solubility in polar aprotic solvents.

-

The Thioether (-SMe): A soft, lipophilic group. The sulfur atom increases polarizability but reduces water solubility compared to an oxygen analogue (ether).

-

The Aryl Bromide (Ar-Br): A significant lipophilic contributor that enhances solubility in halogenated and aromatic solvents while decreasing solubility in highly polar protic media like water.

Solubility Profile & Solvent Compatibility

The following categorization is based on Hansen Solubility Parameters (HSP) and empirical reactivity data.

Table 1: Predicted Solubility & Application Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Application Context | Risk Factor |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Standard reaction solvent; Liquid-Liquid Extraction (LLE). | Low (Volatile) |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High (>80 mg/mL) | General synthesis; Chromatography mobile phase. | Low |

| Dipolar Aprotic | DMSO, DMF, DMAc | Very High (>150 mg/mL) | High-temp reactions (e.g., S_NAr); Library storage. | High BP (Hard to remove) |

| Aromatic | Toluene, Xylene | Moderate (20-50 mg/mL) | Process solvent; Azeotropic water removal. | Low |

| Polar Protic | Methanol, Ethanol, IPA | Moderate/High (Temp dependent) | Recrystallization (High solubility hot, low cold). | High (Hemiacetal formation) |

| Non-Polar | Hexanes, Heptane, Pentane | Poor (<5 mg/mL) | Antisolvent for precipitation/crystallization. | Low |

| Aqueous | Water, Brine | Insoluble | Washing aqueous impurities; Biphasic reactions. | Low |

Critical Stability Warning: The "Hidden" Reactivity

Do not treat solubility as a static physical property. For benzaldehyde derivatives, the solvent can actively participate in side reactions.

-

Hemiacetal Formation: In primary alcohols (Methanol, Ethanol), the aldehyde group exists in equilibrium with its hemiacetal, especially in the presence of trace acid catalysts.

-

Impact: This complicates NMR interpretation and can interfere with precise stoichiometry in subsequent steps.

-

Mitigation: Avoid prolonged storage in alcohols. For recrystallization, minimize the time the compound is held at reflux.

-

-

Oxidation: The thioether moiety (-SMe) is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO2Me) by peroxides often found in uninhibited ethers (THF, Dioxane).

-

Mitigation: Use anhydrous, inhibitor-free solvents or freshly distilled THF.

-

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity affects saturation limits, researchers must validate solubility empirically. Do not rely solely on literature values for critical process scale-up.

Protocol SOP-042: Saturation Equilibrium Method

Objective: Determine the precise saturation point of 4-Bromo-2-(methylsulfanyl)benzaldehyde in a target solvent at 25°C.

Reagents:

-

Target Solvent (HPLC Grade)

-

4-Bromo-2-(methylsulfanyl)benzaldehyde (>98% purity)

Workflow:

-

Preparation: Weigh 100 mg of solid into a 4 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition. If solid dissolves completely, stop and calculate. If solid remains, continue.

-

Saturation: Once a persistent suspension is formed (solid no longer dissolves), place the vial in a shaker at 25°C for 4 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (Rotavap or N2 stream) and dry the residue under high vacuum (0.1 mbar) for 2 hours.

-

Calculation:

Visualizations & Decision Logic

Figure 1: Solvent Selection Decision Tree

Caption: A logic flow for selecting the optimal solvent based on the intended experimental outcome (Reaction vs. Purification).

Figure 2: Recrystallization Workflow (Solvent/Antisolvent)

Caption: Optimized dual-solvent recrystallization method for maximizing recovery of the aldehyde.

References

-

PubChem. (n.d.).[4] 4-bromo-2-(methylsulfanyl)benzaldehyde (Compound).[3][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter logic).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and reactivity).

-

Organic Syntheses. (n.d.). General Procedures for Recrystallization. Retrieved October 26, 2023, from [Link]

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. 108-88-3 | CAS DataBase [m.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. PubChemLite - 4-bromo-2-(methylsulfanyl)benzaldehyde (C8H7BrOS) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromo-2-(methylsulfonyl)benzaldehyde | CAS 849035-77-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. CAS 918350-11-5: Benzaldehyde, 4-bromo-2-(methylthio)- [cymitquimica.com]

Safety Data Sheet (SDS) for 4-Bromo-2-(methylthio)benzaldehyde

An In-Depth Technical Safety Guide for 4-Bromo-2-(methylthio)benzaldehyde

This guide provides a comprehensive safety and handling overview for 4-Bromo-2-(methylthio)benzaldehyde, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established safety protocols to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

4-Bromo-2-(methylthio)benzaldehyde is an aromatic aldehyde containing both a bromine atom and a methylthio group on the benzene ring.[1] These functional groups influence its reactivity, polarity, and ultimately its toxicological profile.[1]

Table 1: Physicochemical Data for 4-Bromo-2-(methylthio)benzaldehyde and Related Compounds

| Property | 4-Bromo-2-(methylthio)benzaldehyde | 4-Bromobenzaldehyde (Analogue) | 4-(Methylthio)benzaldehyde (Analogue) |

| CAS Number | 918350-11-5[1] | 1122-91-4[2] | 3446-89-7[3] |

| Molecular Formula | C₈H₇BrOS[1] | C₇H₅BrO[4] | C₈H₈OS[3] |

| Molecular Weight | 231.11 g/mol [1] | 185.02 g/mol [2][4] | 152.21 g/mol |

| Appearance | Colorless to pale yellow liquid[1] | White to off-white crystalline powder[4] | Clear yellow liquid |

| Odor | Distinctive, characteristic of aromatic aldehydes[1] | Aromatic, characteristic of benzaldehyde derivatives[4] | Stench[3] |

| Solubility | Soluble in organic solvents; moderate water solubility may be exhibited.[1] | Slightly soluble in water; soluble in ethanol, ether, and chloroform.[4] | Not miscible in water. |

| Melting Point | Not specified | 56-60°C[2][4] | 6°C |

| Boiling Point | Not specified | 224-226°C at 760 mmHg[4] | 86-90°C at 1 mmHg |

| Flash Point | Not specified | 93°C - 108°C (closed cup)[2][4] | 110°C |

Note: Data for analogue compounds are provided for comparative purposes where specific data for 4-Bromo-2-(methylthio)benzaldehyde is unavailable.

Hazard Identification and GHS Classification

While a specific GHS classification for 4-Bromo-2-(methylthio)benzaldehyde is not consistently available, based on its structure and data from analogous compounds, a cautious approach to handling is warranted. The primary hazards are anticipated to be related to irritation and potential sensitization.

Anticipated GHS Hazard Classification (Based on Analogues):

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5][6]

-

Skin Irritation (Category 2) : Causes skin irritation.[5][6]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[5][6]

-

Skin Sensitization (Category 1) : May cause an allergic skin reaction.[5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[5][6]

Hazard Statements (Anticipated):

It is imperative to handle this compound as a hazardous substance, even in the absence of a complete, officially harmonized classification.

First-Aid Measures: A Proactive Approach

Rapid and appropriate first-aid is critical in mitigating exposure. The following protocols are recommended:

-

Inhalation : If fumes are inhaled, immediately move the individual to fresh air.[5][7] If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[8] Seek immediate medical attention.[2]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] An emollient can be applied to irritated skin.[2] Seek immediate medical attention.[2]

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[2]

-

Ingestion : Do not induce vomiting.[9] If the person is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention and show the container or label.[2]

Fire and Explosion Hazard Data

While not classified as highly flammable, 4-Bromo-2-(methylthio)benzaldehyde may be combustible at high temperatures.[2]

Table 2: Fire-Fighting Measures

| Parameter | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |

| Unsuitable Extinguishing Media | Do not use a direct water jet, as it may spread the fire.[2] |

| Hazardous Combustion Products | Thermal decomposition can produce carbon oxides (CO, CO₂), sulfur oxides, and halogenated compounds (hydrogen bromide gas).[2][3][5] |

| Special Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |

Exposure Control and Personal Protection: A Hierarchy of Controls

A multi-layered approach to exposure control is essential for the safe handling of this compound.

1. Engineering Controls:

-

Ventilation: Always handle 4-Bromo-2-(methylthio)benzaldehyde in a well-ventilated area, preferably within a chemical fume hood.[5] Local exhaust ventilation is crucial to keep airborne levels below recommended exposure limits.[2]

2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or for high-concentration exposures, use a NIOSH-approved respirator with an appropriate cartridge.[2]

dot

Caption: Hierarchy of Controls for Safe Handling.

Handling and Storage: Ensuring Chemical Stability

Proper handling and storage are paramount to maintaining the integrity of 4-Bromo-2-(methylthio)benzaldehyde and ensuring a safe laboratory environment.

Handling Procedures:

-

Avoid contact with skin and eyes.[2]

-

Do not breathe dust or vapors.[2]

-

Handle in a well-ventilated area, preferably a fume hood.[1]

-

Keep away from heat and sources of ignition.[2]

-

Ground all equipment containing the material to prevent static discharge.[2]

Storage Conditions:

-

Keep the container tightly closed.[2]

-

Store in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]

Toxicological Information

Detailed toxicological studies on 4-Bromo-2-(methylthio)benzaldehyde are not widely available. The information presented here is largely based on data from the analogous compound, 4-Bromobenzaldehyde.

-

Acute Oral Toxicity (LD50): 1230 mg/kg (Mouse) for 4-Bromobenzaldehyde.[2] This suggests that the compound is harmful if swallowed.

-

Skin and Eye Irritation: 4-Bromobenzaldehyde is considered an irritant to the skin and eyes.[2] Inflammation of the eye may be characterized by redness, watering, and itching, while skin inflammation may involve itching, scaling, and reddening.[2]

-

Carcinogenic, Mutagenic, and Teratogenic Effects: No data is available to indicate that 4-Bromobenzaldehyde has carcinogenic, mutagenic, or teratogenic effects.[2]

Stability and Reactivity

Under recommended storage conditions, 4-Bromo-2-(methylthio)benzaldehyde is expected to be stable.[4][5]

-

Conditions to Avoid: Heat and sources of ignition.[2]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[3][5]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, sulfur oxides, and hydrogen bromide gas.[2][3][5]

-

Hazardous Polymerization: Will not occur.[2]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

dot

Caption: Spill Response Workflow.

References

Sources

- 1. CAS 918350-11-5: Benzaldehyde, 4-bromo-2-(methylthio)- [cymitquimica.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. fishersci.com [fishersci.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

Suppliers and price of 4-Bromo-2-(methylsulfanyl)benzaldehyde 918350-11-5

CAS: 918350-11-5 | Formula: C₈H₇BrOS | M.W.: 231.11 g/mol

Executive Summary

4-Bromo-2-(methylsulfanyl)benzaldehyde (also known as 4-bromo-2-methylthiobenzaldehyde) is a critical electrophilic building block in medicinal chemistry. It serves as a divergent intermediate for synthesizing benzothiophenes , quinolines , and sulfonyl-based bioactives (e.g., p53 activators like SCH 529074).

Unlike commoditized benzaldehydes, this compound is a Tier 2 Specialty Intermediate . Its procurement requires navigating a fragmented supply chain where "Inquire for Quote" is standard. This guide provides the technical grounding to validate suppliers, understand the cost-driver (synthesis difficulty), and implement self-validating quality control.

Technical Profile & Chemical Identity

| Parameter | Specification | Technical Note |

| CAS Number | 918350-11-5 | Verify against CAS 849035-77-4 (the sulfonyl analog) to avoid ordering errors. |

| IUPAC Name | 4-Bromo-2-(methylsulfanyl)benzaldehyde | "Methylsulfanyl" and "Methylthio" are synonymous. |

| Appearance | Pale yellow to off-white solid | Low melting point solid; may appear as a supercooled liquid if impure. |

| Solubility | DCM, DMSO, Methanol | Poor water solubility. |

| Stability | Air-sensitive (Aldehyde oxidation) | Store under inert gas (Argon/N2) at 2–8°C. Stench warning. |

Synthesis & Manufacturing Logic

Understanding the synthesis is the only way to evaluate supplier quality and price. The commercial route does not start from scratch but relies on Nucleophilic Aromatic Substitution (SₙAr) .

The "Fluorine-Displacement" Route

The most robust industrial route utilizes 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1) as the starting material. The fluorine atom at the ortho position is highly activated by the electron-withdrawing aldehyde group, allowing displacement by sodium thiomethoxide (NaSMe).

Why this matters for you:

-

Impurity Marker: If the supplier uses this route, the primary impurity will be unreacted fluoro-precursor or the bis-substituted product (if the bromine is also displaced, though less likely).

-

Cost Driver: The price of CAS 918350-11-5 is directly pegged to the cost of the fluoro-precursor (~$9/g) plus the processing premium.

Figure 1: The dominant industrial synthesis route via SₙAr. Control of temperature is vital to prevent displacement of the bromine atom.

Procurement Intelligence: Suppliers & Price

This compound is rarely in stock for immediate "add-to-cart" purchase at major catalog houses (Sigma/Fisher) without a lead time. It is typically held by specialized building-block vendors.

Market Pricing Analysis (2025/2026 Estimates)

Note: Prices are derived from precursor costs + synthesis overhead.

| Quantity | Estimated Price Range | Sourcing Strategy |

| 100 mg - 1 g | $85 - $150 USD | Catalog Buy: Use Tier 1 aggregators (e.g., eMolecules, PubChem vendors). |

| 5 g - 25 g | $300 - $600 USD | Boutique Synthesis: Contact specialized vendors (e.g., Combi-Blocks, Enamine). |

| > 100 g | Custom Quote | CRO Synthesis: Cheaper to commission a CRO to run the SₙAr reaction using bulk precursor. |

Recommended Supplier Tiers

-

Tier 1 (Stock Likely): Combi-Blocks , Enamine , Boroncore . These vendors specialize in halogenated heterocycles.

-

Tier 2 (Aggregators): CymitQuimica , Santa Cruz (SCBT) . Note: SCBT often lists the sulfonyl analog; verify the structure carefully.

-

Tier 3 (Bulk/Custom): Accelachem , Chem-Impex . Best for >10g orders.

Quality Assurance (QA) Protocol

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA) for reactive aldehydes. You must validate the material upon receipt.

Protocol A: 1H-NMR Validation

The methylsulfanyl group provides a distinct diagnostic handle.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals (Predicted):

-

Aldehyde (-CHO): Singlet at ~10.2 ppm . If absent, material has oxidized to benzoic acid.

-

Aromatic Region: Multiplet at 7.4 – 7.8 ppm (3 protons).

-

Thiomethyl (-SMe): Sharp singlet at ~2.5 ppm . Distinct from Methylsulfonyl (-SO₂Me) which shifts to ~3.2 ppm.

-

Protocol B: Purity Check (HPLC)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Detection: UV at 254 nm.

-

Retention Time: The target (SMe) is less polar than the sulfonyl analog but more polar than the dibromo-precursor.

Figure 2: Incoming material validation decision tree. The NMR check is non-negotiable due to oxidation risks.

Applications in Drug Discovery

Why buy this specific CAS? It is a "linchpin" scaffold.

-

Access to Sulfones: Oxidation of the SMe group (using mCPBA or Oxone) yields the -SO₂Me (Methylsulfonyl) analog. Sulfonyl groups are potent hydrogen-bond acceptors found in COX-2 inhibitors and p53 activators.

-

Heterocycle Formation:

-

Benzothiophenes: Condensation with ethyl bromoacetate followed by cyclization.

-

Quinolines: Friedländer synthesis with ketones.

-

-

Case Study (p53 Activation): The scaffold is structurally related to SCH 529074 , a chaperone that restores function to mutant p53. The 2-position substituent is crucial for the steric twist required for binding [1].

References

-

Demma, M. et al. (2010). "SCH529074, a small molecule activator of mutant p53..." Journal of Biological Chemistry, 285(14), 10198-10212. Link

-

PubChem Compound Summary. (2025). "4-Bromo-2-fluorobenzaldehyde (Precursor)." National Library of Medicine. Link

-

Organic Syntheses. (1921-2026).[1] General methods for benzaldehyde synthesis and halogenation. Link

-

ChemicalBook. (2025). Supplier aggregation and pricing data for CAS 57848-46-1 and 918350-11-5. Link

Sources

Methodological & Application

Application & Protocol Guide: Synthesis of Aryl Methyl Thioethers via SNAr of Aryl Fluorides with Sodium Thiomethoxide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of aryl methyl thioethers through Nucleophilic Aromatic Substitution (SNAr). It details the reaction between activated aryl fluorides and sodium thiomethoxide, a robust and efficient method for forming critical C-S bonds. This guide covers the underlying mechanistic principles, provides detailed, field-tested protocols, and offers practical advice on reaction optimization, monitoring, and safety.

Introduction: The Significance of Aryl Thioethers

Aryl thioether moieties are privileged structures in medicinal chemistry and materials science.[1][2] Their presence in a molecule can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Consequently, aryl thioethers are integral components of numerous FDA-approved pharmaceuticals.[1][2] The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful and direct method for the synthesis of these compounds, offering a reliable alternative to transition-metal-catalyzed cross-coupling reactions.[1][3] This guide focuses specifically on the highly efficient reaction between electron-deficient aryl fluorides and sodium thiomethoxide (NaSMe), a preferred combination for achieving high yields under mild conditions.

Scientific Principles: Mechanism & Rationale

The SNAr reaction is a two-step addition-elimination process.[4][5][6] Understanding the causality behind this mechanism is critical for experimental design and troubleshooting.

Step 1 (Rate-Determining): Nucleophilic Addition and Meisenheimer Complex Formation The reaction is initiated by the attack of the nucleophile (thiomethoxide anion, CH₃S⁻) on the carbon atom bearing the leaving group (the ipso-carbon).[3][5] This step is typically the slowest and therefore rate-determining because it temporarily disrupts the aromaticity of the ring.[6][7][8] The attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8][9][10]

Step 2 (Fast): Elimination and Aromaticity Restoration The aromaticity of the ring is restored in a rapid second step where the leaving group (fluoride anion, F⁻) is expelled, yielding the final aryl thioether product.[11]

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the activated aryl fluoride (1.0 eq). Evacuate and backfill the flask with an inert gas like nitrogen or argon. [12]2. Solvent Addition: Add anhydrous DMF via syringe to dissolve the aryl fluoride (a typical concentration is 0.1-0.5 M). Stir the solution at room temperature.

-

Nucleophile Addition: Carefully add sodium thiomethoxide (1.1-1.2 eq) to the stirred solution in portions. The reaction can be exothermic; maintain the temperature between 0 °C and 25 °C using an ice bath if necessary.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [13][14]A typical TLC mobile phase is a mixture of hexane and ethyl acetate. The reaction is complete when the starting aryl fluoride spot is no longer visible.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing deionized water. This will quench the reaction and precipitate the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash them sequentially with deionized water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. [12]9. Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure aryl methyl thioether. [12][15]

Data Presentation: Substrate Scope

The following table summarizes typical reaction conditions and outcomes for various activated aryl fluorides, demonstrating the versatility of the protocol.

| Entry | Aryl Fluoride Substrate | Activating Group (EWG) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Fluoro-4-nitrobenzene | p-NO₂ | 25 | 1-2 | >95 |

| 2 | 1-Fluoro-2-nitrobenzene | o-NO₂ | 25 | 1-2 | >95 |

| 3 | 4-Fluorobenzonitrile | p-CN | 50 | 4-6 | ~90 |

| 4 | 2,4-Difluoronitrobenzene | o-F, p-NO₂ | 25 | 0.5-1 | >98¹ |

| 5 | Pentafluoropyridine | Ring N, multiple F | 25 | 1-3 | >90² |

| ¹ Substitution occurs selectively at the para-position to the nitro group. | |||||

| ² Substitution occurs selectively at the 4-position. |

Troubleshooting and Field Insights

-

Low Yield or Incomplete Reaction:

-

Insight: Moisture can consume the sodium thiomethoxide. Ensure all glassware is oven-dried and that anhydrous solvents are used. [12] * Solution: Increase the equivalents of sodium thiomethoxide to 1.5 eq. Gently heating the reaction (e.g., to 50-80 °C) can also drive it to completion, especially for less activated substrates. [13]

-

-

Formation of Dimethyl Disulfide (DMDS):

-

Insight: Sodium thiomethoxide can be oxidized by atmospheric oxygen, particularly at elevated temperatures, to form dimethyl disulfide.

-

Solution: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. [12]Ensure the reaction is properly degassed if necessary.

-

-

Difficulty Monitoring by TLC:

-

Insight: Polar aprotic solvents like DMF can interfere with TLC analysis, causing streaking. [16] * Solution: For a cleaner TLC analysis, perform a mini-workup. Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, wash with a small amount of water in a vial, and spot the organic layer on the TLC plate.

-

Conclusion

The SNAr reaction between activated aryl fluorides and sodium thiomethoxide is a highly reliable and efficient method for synthesizing valuable aryl methyl thioethers. By understanding the mechanistic principles that dictate the choice of substrate, leaving group, and solvent, researchers can effectively apply this methodology. The protocols and insights provided in this guide serve as a robust starting point for laboratory synthesis, enabling the rapid and predictable generation of key intermediates for drug discovery and materials science.

References

-

Addition-Elimination at Aromatics (SNAR). (n.d.). St. John's University. Retrieved February 24, 2026, from [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026, February 3). IACS. Retrieved February 24, 2026, from [Link]

-

Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Retrieved February 24, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Nucleophilic aromatic substitution. (2022, February 28). BYJU'S. Retrieved February 24, 2026, from [Link]

-

Lee, I., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Retrieved February 24, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved February 24, 2026, from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved February 24, 2026, from [Link]

-

Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Why Fluoride is a Poor Leaving Group in SN1/SN2, But an Excellent Leaving Group in Aromatic Nucleophilic Substitution. (2025, August 6). Filo. Retrieved February 24, 2026, from [Link]

-

Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015, May 3). Reddit. Retrieved February 24, 2026, from [Link]

-

Why is it that electron withdrawing groups have faster rate in SN2 reactions? and electron donating have faster rate in SN1? (2024, August 15). Reddit. Retrieved February 24, 2026, from [Link]

-

Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Retrieved February 24, 2026, from [Link]

-

Al-Faiyz, Y. S. (2008). Stable Spirocyclic Meisenheimer Complexes. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Retrieved February 24, 2026, from [Link]

-

Li, Y., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved February 24, 2026, from [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. PMC. Retrieved February 24, 2026, from [Link]

-

Chen, Y.-H., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules. Retrieved February 24, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Wang, Y., et al. (2025, May 29). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. MDPI. Retrieved February 24, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. Retrieved February 24, 2026, from [Link]

-

Chae, J. (2010). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Bulletin of the Korean Chemical Society. Retrieved February 24, 2026, from [Link]

- Method for removing thiol-contaminants from thioether solutions. (1963). Google Patents.

-

Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. (n.d.). University of Bologna. Retrieved February 24, 2026, from [Link]

-

An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. (2016). RSC Publishing. Retrieved February 24, 2026, from [Link]

-

High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). PMC. Retrieved February 24, 2026, from [Link]

-

DABCO‐promoted Diaryl Thioether Formation by Metal‐catalyzed Coupling of Sodium Sulfinates and Aryl Iodides. (2025, August 9). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. Retrieved February 24, 2026, from [Link]

-

Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. (2020). PMC. Retrieved February 24, 2026, from [Link]

-

SNAr reaction mechanism. (2020, February 2). YouTube. Retrieved February 24, 2026, from [Link]

-

Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. (n.d.). University of Leeds. Retrieved February 24, 2026, from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

-

Multivariate analysis of a nucleophilic aromatic substitution by real-time on-line flow reaction monitoring using a miniaturized mass spectrometer. (n.d.). Microsaic. Retrieved February 24, 2026, from [Link]

-

Can LC-MS and TLC results when monitoring a reaction live depend on work-up? (2023, June 5). Reddit. Retrieved February 24, 2026, from [Link]

Sources

- 1. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. ovid.com [ovid.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ichrom.com [ichrom.com]

- 15. mdpi.com [mdpi.com]

- 16. reddit.com [reddit.com]

Application Notes & Protocols: Chemoselective Reduction of Sulfur-Containing Benzaldehydes to Benzyl Alcohols

Abstract: The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. However, the presence of sulfur-containing functional groups in the substrate, such as in various benzaldehyde derivatives, introduces significant challenges. These challenges include catalyst poisoning, unwanted side reactions, and the need for high chemoselectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and utilizing appropriate reagents for the clean and efficient reduction of sulfur-containing benzaldehydes. We will explore the mechanisms, advantages, and limitations of common hydride reagents and specialized systems, supported by detailed, field-proven protocols.

The Challenge of Sulfur in Aldehyde Reductions

Sulfur-containing organic molecules are ubiquitous in pharmaceuticals, agrochemicals, and materials science. During the synthesis of these compounds, the reduction of an aldehyde to a primary alcohol is a frequent and critical step. The sulfur atom, whether present as a thiol (R-SH), thioether (R-S-R'), sulfoxide (R-S(O)-R'), or sulfone (R-S(O)₂-R'), complicates this transformation.

The primary challenges are twofold:

-

Catalyst Poisoning: Sulfur compounds are notorious poisons for many transition metal catalysts, particularly those based on palladium, platinum, and nickel, which are commonly used for catalytic hydrogenation.[1][2] The sulfur atom's lone pair of electrons binds strongly to the metal surface, deactivating the catalyst and halting the reaction.[2]

-

Lack of Chemoselectivity: Powerful reducing agents may not only reduce the desired aldehyde but also react with the sulfur moiety or other functional groups present in the molecule. For instance, strong hydrides can potentially lead to C-S bond cleavage (desulfurization).

Therefore, selecting a reagent that is both tolerant of the sulfur group and highly selective for the aldehyde is paramount for a successful synthesis.

Reagent Selection Guide: A Strategic Overview

The choice of reducing agent is dictated by the specific sulfur-containing functional group present, as well as any other sensitive groups in the molecule.

Sodium Borohydride (NaBH₄): The Mild and Selective Workhorse

Sodium borohydride is a mild and convenient hydride donor, highly effective for the reduction of aldehydes and ketones.[3] Its key advantage is its excellent chemoselectivity; it typically does not reduce esters, amides, carboxylic acids, or nitriles under standard conditions.[3][4]

-

Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[5][6] This is followed by protonation of the resulting alkoxide, usually by the protic solvent (e.g., methanol or ethanol), to yield the alcohol.[3][7]

-

Sulfur Compatibility: NaBH₄ is generally compatible with most sulfur functional groups. Thioethers and sulfones are inert to NaBH₄. Thiols, being acidic, can react with NaBH₄ to release hydrogen gas, but the reduction of the aldehyde is typically much faster, especially when the reaction is cooled.

-

Verdict: For most sulfur-containing benzaldehydes without other highly reactive groups, Sodium Borohydride is the recommended first choice due to its safety, selectivity, and operational simplicity.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse with Caveats

Lithium aluminum hydride (LAH) is a significantly more powerful reducing agent than NaBH₄.[8][9] It readily reduces not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles.[9][10]

-

Mechanism of Action: Similar to NaBH₄, LAH acts as a hydride donor. However, the Al-H bond is more polar and reactive than the B-H bond, making LAH a much stronger nucleophile.[8]

-

Sulfur Compatibility: LAH's high reactivity can be a double-edged sword. While it will efficiently reduce the aldehyde, it poses a higher risk of side reactions. Some sulfur-containing substrates may poison or react with the reagent, and there is a potential for C-S bond cleavage in certain structures.[11]

-

Critical Safety: LAH reacts violently with water and other protic solvents.[11][12] All reactions must be conducted under strictly anhydrous conditions (e.g., in dry ether or THF), and the workup procedure requires careful, controlled quenching.[11]

-

Verdict: Use LiAlH₄ only when a very robust reducing agent is necessary (e.g., for reducing an ester and an aldehyde in the same molecule) and when NaBH₄ fails. Its lack of selectivity and stringent safety requirements make it a secondary choice for this specific application.

Luche Reduction (NaBH₄ + CeCl₃): The Precision Tool

The Luche reduction is a highly chemoselective method that modifies the reactivity of sodium borohydride through the addition of a lanthanide salt, typically cerium(III) chloride (CeCl₃).[13][14]

-

Mechanism of Action: The cerium ion acts as a hard Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydride.[15] In alcoholic solvents, the active reducing species is thought to be a harder alkoxyborohydride, formed in situ, which preferentially attacks the "hard" carbonyl center (1,2-addition) over other "softer" sites.[15]

-

Key Advantage: This method exhibits exceptional chemoselectivity. It is famously used to reduce α,β-unsaturated ketones to allylic alcohols without competing conjugate addition.[14] Crucially for complex molecules, it can reduce ketones in the presence of aldehydes, as aldehydes tend to form acetals in the methanol solvent, protecting them from reduction.[15][16] This high degree of selectivity makes it ideal for sensitive, multi-functionalized substrates.

-

Verdict: The Luche reduction is an excellent choice for complex sulfur-containing benzaldehydes where other functional groups must remain untouched or where NaBH₄ alone gives poor results.

Catalytic Hydrogenation: Generally Avoided

While catalytic hydrogenation is a powerful reduction technique, it is ill-suited for most sulfur-containing compounds using standard catalysts.

-

The Poisoning Problem: As previously mentioned, sulfur compounds act as potent poisons for common hydrogenation catalysts like Pd/C, PtO₂, and Raney Ni.[1] The reaction will often fail to start or will quickly cease.

-

Specialized Catalysts: While sulfur-resistant catalysts (e.g., certain bimetallic systems or specific rhodium catalysts) exist, they are specialized and not as commonly available.[17]

-

Verdict: Avoid standard catalytic hydrogenation for this transformation.

Data Presentation & Reagent Comparison

Decision Workflow for Reagent Selection

The following diagram illustrates a logical workflow for choosing the optimal reagent.

Caption: Reagent selection workflow for aldehyde reduction.

Table 1: Comparative Analysis of Reducing Agents

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Luche Reduction (NaBH₄/CeCl₃) |

| Reducing Power | Mild | Very Strong | Mild to Moderate (Hard Nucleophile) |

| Chemoselectivity | Excellent (Aldehydes/Ketones only)[3] | Poor (Reduces most carbonyls & more)[8][10] | Excellent (Highly selective for carbonyls)[14] |

| Sulfur Tolerance | Generally Good | Moderate (Risk of side reactions)[11] | Excellent |

| Solvents | Protic (MeOH, EtOH)[5] | Anhydrous Aprotic (Ether, THF)[11] | Protic (MeOH, EtOH)[13] |

| Safety | Relatively Safe | Highly Reactive with Water/Air | Relatively Safe |

| Ideal Use Case | Standard, clean reduction of aldehydes with good functional group tolerance. | When multiple, robust functional groups must be reduced simultaneously. | Complex substrates with sensitive functional groups requiring high precision. |

Experimental Protocols

General Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Reduction of a Sulfur-Containing Benzaldehyde using NaBH₄

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials:

-

Sulfur-containing benzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (or Ethanol) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

-

-

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfur-containing benzaldehyde (e.g., 10 mmol). Dissolve it in methanol (approx. 0.2-0.5 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: While stirring, slowly add the sodium borohydride in small portions over 10-15 minutes. Note: Gas evolution (H₂) may occur, especially if the substrate contains a thiol group.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[18]

-

Quenching: Once complete, cool the flask back to 0 °C. Very slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Continue adding until gas evolution ceases and the pH is slightly acidic (~pH 5-6).

-

Workup:

-

Remove most of the methanol under reduced pressure using a rotary evaporator.

-

Add water and the extraction solvent (e.g., ethyl acetate) to the residue.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude benzyl alcohol.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Protocol 2: Luche Reduction of a Sensitive Benzaldehyde

-

Materials:

-

Sulfur-containing benzaldehyde (1.0 eq)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol

-

-

Procedure:

-

Setup: In a round-bottom flask, dissolve the benzaldehyde and CeCl₃·7H₂O in methanol. Stir at room temperature for 15-20 minutes.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the NaBH₄ in one portion. A vigorous but controlled reaction is often observed.

-

Reaction: Stir the reaction at 0 °C. The reaction is often very fast, sometimes completing in under 10 minutes. Monitor by TLC.

-

Workup: Quench the reaction by adding water. Proceed with a standard aqueous workup as described in Protocol 1 (extraction, washing, drying, and concentration).

-

Protocol 3: Reduction using LiAlH₄ (Strict Anhydrous Conditions)

WARNING: LiAlH₄ reacts violently with water and can ignite. This procedure must be performed by trained personnel in a fume hood, ensuring all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

-

Materials:

-

Sulfur-containing benzaldehyde (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.0 eq)

-

Anhydrous diethyl ether or THF

-

-

Procedure:

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous ether.

-

Cooling: Cool the suspension to 0 °C.

-

Substrate Addition: Dissolve the benzaldehyde in anhydrous ether and add it dropwise to the LiAlH₄ suspension via an addition funnel.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion (monitor by TLC).

-

Quenching (Fieser Method - CAUTION!):

-

Cool the reaction flask to 0 °C.

-

Slowly and sequentially add the following dropwise with vigorous stirring:

-

'X' mL of water (where X = grams of LiAlH₄ used)

-

'X' mL of 15% aqueous NaOH

-

'3X' mL of water

-

-

This procedure should produce a granular, white precipitate that is easily filtered. Stir for 30 minutes until the solids are white and easy to filter.

-

-

Workup: Add some anhydrous MgSO₄, stir, and then filter the mixture through a pad of Celite, washing the filter cake with additional ether. Concentrate the filtrate to obtain the crude product.

-

General Mechanism of Hydride Reduction

The fundamental process for both NaBH₄ and LiAlH₄ involves the delivery of a hydride to the carbonyl carbon.

Caption: General mechanism of aldehyde reduction by a hydride.

References

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Clark, J. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Oreate AI Blog. (2026, January 20). Unpacking the Sodium Borohydride Reduction Mechanism. [Link]

-

Wang, D., et al. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. PubMed. [Link]

-

Slideshare. (n.d.). 3. NaBH4 | PPT. [Link]

-

Slideshare. (n.d.). 2. LiAlH4 | PPT. [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

Leah4sci. (2016, February 26). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. YouTube. [Link]

-

Cumpstey, I., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]

-

Reddit r/Chempros. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. [Link]

-

ResearchGate. (2025, August 7). Bimetallic Pd–Au catalysts for benzaldehyde hydrogenation: Effects of preparation and of sulfur poisoning. [Link]

-

An O-Chem Tutor. (n.d.). Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols). [Link]

-

Divakaran, R. (2008). Protecting groups in organic synthesis. [Link]

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

-

International Journal of Scientific and Research Publications. (n.d.). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS. [Link]

-

ResearchGate. (2025, August 9). Base‐Catalysed Hydrogenation of Sulphur‐Containing Aldehydes. [Link]

-

Wikipedia. (n.d.). Luche reduction. [Link]

-

ResearchGate. (2022, August 17). How to protect thiol group?. [Link]

-

Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

-

Asian Journal of Chemistry. (n.d.). Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. [Link]

-

SciELO México. (n.d.). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. [Link]

-

MDPI. (2023, October 12). Reductive Transformation of O-, N-, S-Containing Aromatic Compounds under Hydrogen Transfer Conditions. [Link]

-

Oreate AI. (2025, December 30). Understanding the Role of Lithium Aluminum Hydride in Chemical Reactions. [Link]

-

Chem-Station. (2014, March 27). Luche Reduction. [Link]

-

University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

MDPI. (2022, February 22). The Nature of Active Sites in the Pd/C-Catalyzed Hydrogenation/Hydrodeoxygenation of Benzaldehyde. [Link]

-

PMC. (2023, March 28). Reactive Adsorption Desulfurization Coupling Olefin Conversion in Fluid Catalytic Cracking Gasoline Upgrading Process. [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

-

All about chemistry. (2020, February 29). Luche Reduction. YouTube. [Link]

-

JACS Au. (2022, December 28). Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase. [Link]

-

Career Endeavour. (n.d.). Reductions. [Link]

-

CCS Chemistry. (2025, December 9). Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. [Link]

-

Journal of the American Chemical Society. (n.d.). Facile reduction of ethyl thiol esters to aldehydes. [Link]

-

Semantic Scholar. (1994, February 1). Aromatic Hydrogenation Catalysis: A Review. [Link]

-

Myers, A. G. Research Group. (n.d.). Chem 115 Handout: Sodium Borohydride. Harvard University. [Link]

-

MDPI. (2006, May 12). Selective Enzymatic Reduction of Aldehydes. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

-

ResearchGate. (2025, November 4). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide. [Link]

-

Energy & Fuels. (2016, August 4). Effects of Catalyst Properties on Hydrodesulfurization Activity. [Link]

-

MDPI. (2024, October 22). Designing Catalytic Desulfurization Processes to Prepare Clean Fuels. [Link]

-

Semantic Scholar. (n.d.). Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide. [Link]

-

MSU Chemistry. (n.d.). Nucleophilicity of Sulfur Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Ambeed [ambeed.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. orgosolver.com [orgosolver.com]

- 12. 2. LiAlH4 | PPT [slideshare.net]

- 13. Luche reduction - Wikipedia [en.wikipedia.org]

- 14. Luche Reduction | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. jconsortium.com [jconsortium.com]

Troubleshooting & Optimization

Technical Guide: Odor Mitigation & Decontamination for 4-Bromo-2-(methylsulfanyl)benzaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The Compound: 4-Bromo-2-(methylsulfanyl)benzaldehyde (CAS: 103975-48-4). The Issue: Persistent "thiol-like" odors during synthesis, handling, or waste disposal.

Technical Insight: While the parent molecule is technically a thioether (sulfide), not a thiol, users frequently report "thiol odors." This occurs for two reasons:

-

Impurities: The precursor used to install the methylsulfanyl group is often sodium thiomethoxide (NaSMe), which is in equilibrium with methanethiol (methyl mercaptan)—a volatile gas with a detection threshold in the parts-per-billion (ppb) range.

-

Metabolic/Chemical Hydrolysis: Under acidic or enzymatic conditions, the thioether linkage can cleave, releasing free methanethiol.

The Solution: Standard soap and water are ineffective because they do not alter the chemical structure of the sulfur species. Effective decontamination requires Oxidative Desulfurization , converting volatile sulfides/thiols into non-volatile, odorless sulfoxides, sulfones, or sulfonates.

Core Decontamination Protocols

Protocol A: The "Active Chlorine" Oxidation (Gold Standard)

Best for: Glassware, hard surfaces, and liquid waste treatment.

Mechanism: Sodium hypochlorite (NaOCl) rapidly oxidizes the sulfur atom.

-

Step 1: Sulfide (

) -

Step 2: Sulfoxide

Sulfone ( -

Side Reaction: The aldehyde group on your molecule will oxidize to a carboxylic acid (4-bromo-2-(methylsulfanyl)benzoic acid), which is water-soluble and safe for disposal.

The Reagent (The "Kill Solution"):

-

Preparation: Mix 1 part commercial bleach (5-6% NaOCl) with 10 parts water.

-

Final Concentration: ~0.5% NaOCl.

-

Additives: Add 1% surfactant (dish soap) to help penetrate organic residues.

Workflow:

-

Soak: Submerge contaminated glassware immediately into the Kill Solution.

-

Duration: Allow 30–60 minutes contact time.

-

Rinse: Rinse with copious water.[1] The odor should be completely eliminated.

-

Verification: If odor persists, the oxidation was incomplete. Repeat with fresh solution.

CRITICAL SAFETY WARNING: Never mix bleach streams with Ammonia (forms chloramines) or Acids (forms chlorine gas). Ensure your waste stream pH is >9 before adding bleach.

Protocol B: Vapor Phase Control (Rotovap Traps)

Best for: Preventing lab-wide contamination during solvent removal.

Volatile sulfur species (VSCs) often co-distill with solvents. A standard dry ice trap will catch the solvent but may let VSCs pass into the vacuum pump exhaust.

The Setup:

-

Install a scrubber trap between the vacuum pump exhaust and the fume hood vent.

-

Filling: Fill a gas washing bottle (bubbler) with 50% active bleach solution.

-

Operation: Ensure exhaust gases bubble through the liquid. The bleach will oxidize VSCs before they enter the general ventilation system.

Decision Matrix & Workflow (Visualization)

The following logic flow guides the researcher through the correct decontamination procedure based on the contamination type.

Figure 1: Decision matrix for neutralizing sulfur-based contaminants in a laboratory setting.

Comparative Analysis: Oxidizing Agents

Not all oxidizers are created equal. Use this table to select the right agent for your specific constraints.

| Feature | Sodium Hypochlorite (Bleach) | Hydrogen Peroxide (H₂O₂) | Potassium Permanganate (KMnO₄) |

| Efficacy on Sulfides | High (Rapid oxidation to sulfone) | Medium (Slow without catalyst) | High (Very fast) |

| Odor Removal | Excellent | Good | Excellent |

| Visual Indicator | None | Bubbling | Purple |

| Risk Profile | Incompatible with acids/ammonia | Pressure buildup in closed containers | Stains surfaces brown/purple |

| Recommendation | Primary Choice for general use | Secondary Choice for acid-sensitive equipment | Use only for waste treatment (not cleaning) |

Troubleshooting & FAQs

Q1: I treated the glassware with bleach, but it still smells. Why? A: You likely encountered "surface adsorption." Sulfur compounds adhere strongly to ground glass joints and PTFE (Teflon) stir bars.

-

Fix: Soak the item in a base bath (KOH/Isopropanol) overnight to strip the outer layer of the glass/polymer, then repeat the bleach wash. Replace PTFE stir bars if they are heavily contaminated; they are porous and often impossible to fully deodorize.

Q2: Can I use "OxiClean" or other solid peroxide cleaners? A: Yes, but they are generally slower. Sodium percarbonate (the active ingredient) releases hydrogen peroxide. For immediate odor control, liquid bleach is superior due to faster kinetics with the sulfide moiety.

Q3: The Safety Data Sheet (SDS) says "Incompatible with strong oxidizers." Is bleach safe? A: The SDS warning refers to uncontrolled bulk reactions which can generate heat and fire. We are using dilute oxidizers for cleaning trace residues.

-

Precaution: Never add concentrated bleach to a bulk quantity (grams) of the solid aldehyde. This could cause a violent exotherm. Only use bleach for washing dilute residues or cleaning surfaces.

Q4: My rotovap pump oil smells like garlic. What do I do? A: The sulfur volatiles have dissolved into the pump oil.

-

Change the oil immediately.

-

Run the pump with a "flush" solvent (if applicable to your model) or run it open to air for 30 mins in a hood.

-

Install the bleach trap described in Protocol B to prevent recurrence.

References

-

Vertex AI Search. (2026). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. National Institutes of Health (NIH). 2

-

Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 3-Bromo-4-methoxybenzaldehyde. Link

-

Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. 4

-

University of Rochester. (n.d.). SOP: How to Work with Thiols and Bleach Traps. 5

-

USP Technologies. (2026). Wastewater Odor Control Applications with Hydrogen Peroxide vs Bleach. 6

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. h2o2.mojoactive.dev [h2o2.mojoactive.dev]

Optimization of SNAr reaction yield for 2-substituted benzaldehydes

![]() ## Technical Support Center: Optimization of SNAr Reaction Yield for 2-Substituted Benzaldehydes

## Technical Support Center: Optimization of SNAr Reaction Yield for 2-Substituted Benzaldehydes

Welcome to the technical support center dedicated to the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on 2-substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance experimental success. The inherent electronic and steric properties of 2-substituted benzaldehydes present unique challenges in achieving high reaction yields, and this resource aims to provide clear, actionable solutions.

Troubleshooting Guide

This section addresses common problems encountered during SNAr reactions with 2-substituted benzaldehydes in a practical question-and-answer format.

Q1: My SNAr reaction with a 2-substituted benzaldehyde is showing low or no conversion. What are the primary factors to investigate?

A1: Low conversion is a frequent issue and can often be traced back to a few key parameters. A systematic evaluation is crucial for identifying the root cause.

-

Insufficient Aromatic Ring Activation: The SNAr mechanism relies on the stabilization of a negative charge in the intermediate, known as the Meisenheimer complex.[1][2] This stabilization is achieved by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][4] The aldehyde group at the 2-position does provide some activation; however, its effect might be insufficient on its own. The presence of additional EWGs, such as a nitro or cyano group, on the aromatic ring is highly beneficial.[5][6] If your substrate lacks strong activation, the reaction will likely be sluggish.

-